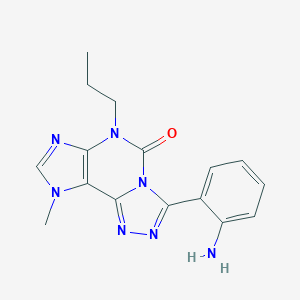
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- is a novel compound that has garnered attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of the cell cycle. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can improve cognitive function. However, one limitation is that it may have off-target effects and affect other enzymes and proteins in the cell.
Zukünftige Richtungen
There are several future directions for research on 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl-. One direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to study its neuroprotective effects and potential applications in treating neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- involves the reaction of 6-propyl-9-methyl-5H-purin-2-amine with 2-(bromomethyl)phenylhydrazine in the presence of potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- has shown potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, it has been found to have antiviral and antibacterial properties.
Eigenschaften
CAS-Nummer |
135445-84-0 |
|---|---|
Produktname |
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-aminophenyl)-9-methyl-6-propyl- |
Molekularformel |
C16H17N7O |
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
3-(2-aminophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H17N7O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-6-4-5-7-11(10)17/h4-7,9H,3,8,17H2,1-2H3 |
InChI-Schlüssel |
GIROFKHYVQPUGV-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4N)N(C=N2)C |
Kanonische SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4N)N(C=N2)C |
Andere CAS-Nummern |
135445-84-0 |
Synonyme |
6,9-Dihydro-9-methyl-6-n-propyl-3-(2-aminophenyl)-5H-1,2,4-triazolo(3, 4-i)purin-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



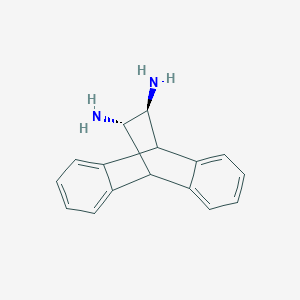




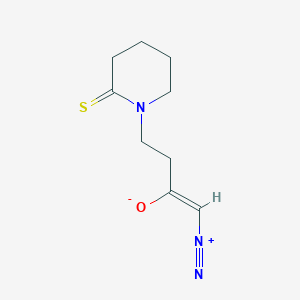
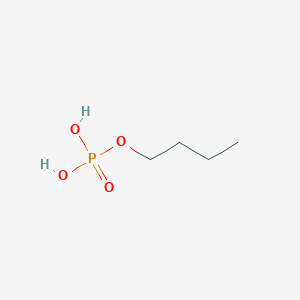
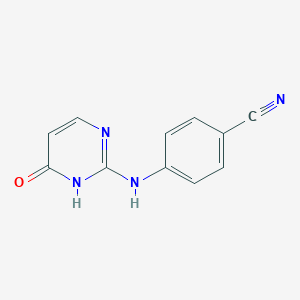

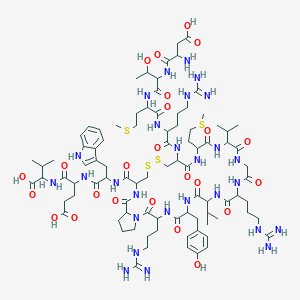
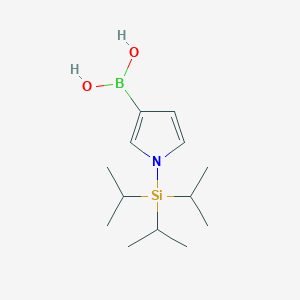
![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

